![molecular formula C11H14BrN B2596293 3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine CAS No. 2167921-61-9](/img/structure/B2596293.png)
3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is a chemical compound with the molecular formula C11H14BrN It is a brominated derivative of tetrahydrobenzoannulene, characterized by the presence of a bromine atom at the 3-position and an amine group at the 6-position
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine Similar compounds have been used in the development of imaging agents for the glun2b subunits of the n-methyl-d-aspartate receptor (nmdar), a key therapeutic target for several neurological disorders .
Mode of Action
The specific mode of action of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine Compounds with similar structures have been associated with the nmdar pathway , which plays a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
Result of Action
The molecular and cellular effects of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine Compounds with similar structures have been associated with effects on the nmdar pathway , which could potentially influence neurological functions.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-6-amine
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine and similar compounds, more research is needed to fully understand its mechanism of action, pharmacokinetics, and the influence of environmental factors on its efficacy and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine typically involves the bromination of tetrahydrobenzoannulene followed by amination. One common method involves the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The brominated intermediate is then subjected to amination using ammonia or an amine source under appropriate conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-hydroxy-6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Oxidation: Formation of 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitroso or 3-bromo-6,7,8,9-tetrahydro-5H-benzoannulen-6-nitro.
Reduction: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-6-amine.
Applications De Recherche Scientifique
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A structurally similar compound with a ketone group instead of an amine group.
- 2-Bromo-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : Another similar compound with the bromine atom at the 2-position and a ketone group at the 5-position .
Uniqueness
3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-6-amine is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-4-8-2-1-3-11(13)7-9(8)6-10/h4-6,11H,1-3,7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLAAWZFYJIIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C(C1)C=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2596211.png)
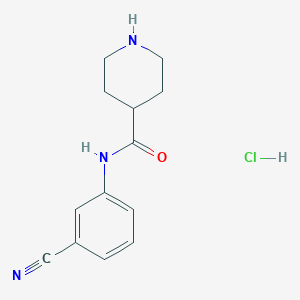
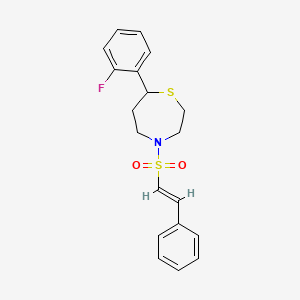
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)
![4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-2-(piperidine-1-carbonyl)morpholine](/img/structure/B2596219.png)
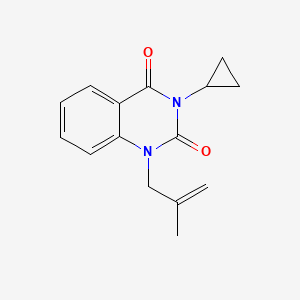
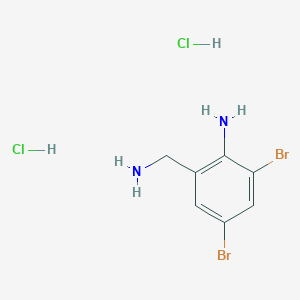
![5-Methyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane](/img/structure/B2596223.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2596226.png)
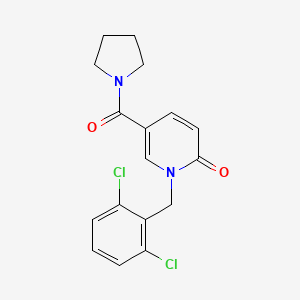
![N-ethyl-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2596230.png)
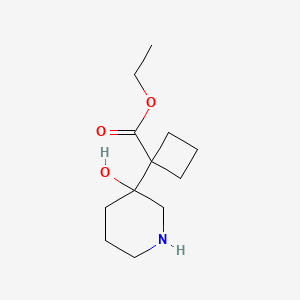
![methyl (3R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B2596232.png)
